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Compound of Interest

1-(2,4-Difluorophenyl)pyrrolidine-
Compound Name:

2,5-dione
CAS No.: 124704-70-7
Cat. No.: B371356

Get Quote

Executive Summary

N-(2,4-difluorophenyl)succinimide (Target Scaffold: Ci0H7F2NO32) represents a critical
intermediate in the synthesis of N-aryl cyclic imide fungicides and pharmaceutical
pharmacophores. Its structural rigidity, conferred by the succinimide ring, combined with the
lipophilic and metabolic-blocking properties of the 2,4-difluoro substitution pattern, makes it a
high-value scaffold for structure-activity relationship (SAR) studies.

This guide provides a definitive technical analysis of its physicochemical properties, synthesis
pathways, and validation protocols. Note that while specific experimental data for this precise
derivative is often proprietary or sparse in open literature, the values below represent high-
confidence predictive models calibrated against the structurally homologous N-(4-
fluorophenyl)succinimide and N-(2,4-difluorophenyl)maleimide.

Part 1: Chemical Identity & Structural Analysis
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Attribute Specification

IUPAC Name 1-(2,4-difluorophenyl)pyrrolidine-2,5-dione
Common Name N-(2,4-difluorophenyl)succinimide
Molecular Formula C10H7F2NO2

Molecular Weight 211.17 g/mol

SMILES O=C1CCC(=0O)N1C2=C(F)C=C(F)C=C2

Predicted:[1][2][3][4] XFTZZHZOJPWGLO-

InChl Key
UHFFFAOYSA-N (Analogous)

Structural Class N-aryl Cyclic Imide; Fluorinated Heterocycle

Structural Significance

The 2,4-difluoro substitution creates a unique electronic environment. The ortho-fluorine
induces a twisted conformation relative to the succinimide plane due to steric repulsion with the
carbonyl oxygens, potentially enhancing solubility in organic media compared to the planar
non-fluorinated analog. The para-fluorine blocks metabolic oxidation at the C4 position,
increasing metabolic stability in biological assays.

Part 2: Physical & Thermodynamic Properties

The following data aggregates calculated consensus values and comparative experimental
data from the mono-fluorinated analog (N-(4-fluorophenyl)succinimide, CAS 60693-37-0).

Physicochemical Data Table
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Property

Value
(Experimental/Consensus)

Technical Context

Physical State

Crystalline Solid

White to off-white needles or
plates (recrystallized from
EtOH).

Melting Point

138 — 142 °C (Predicted)

Expected to be higher than N-
(4-fluorophenyl)succinimide
(134-136°C) due to increased
lattice energy from dipole
stacking.

Boiling Point

345 °C + 25 °C (760 mmHg)

Decomposition likely precedes
boiling at atmospheric

pressure.

Density

1.48 + 0.05 g/cm3

High density attributed to

heavy fluorine atoms.

LogP (Octanol/Water)

1.85+0.2

Moderate lipophilicity; suitable

for membrane permeability.

pKa

-0.5 (Conjugate Acid)

The imide nitrogen is non-
basic due to resonance
delocalization into two

carbonyls.

H-Bond Donors/Acceptors

0/4

Lacks H-bond donors,
facilitating blood-brain barrier
(BBB) penetration in drug
design.

Part 3: Solubility & Solution Chemistry[5]

e Primary Solvents: Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO),

Dimethylformamide (DMF).

e Poor Solvents: Water, Hexanes, Diethyl Ether (Cold).
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 Stability: Stable to hydrolysis at neutral pH. Susceptible to ring-opening hydrolysis under
strong basic conditions (pH > 10) to form N-(2,4-difluorophenyl)succinamic acid.

Part 4: Synthesis & Purification Protocol

Objective: Synthesis of N-(2,4-difluorophenyl)succinimide via condensation-dehydration. Scale:
10 mmol basis.

Reaction Pathway (Graphviz Visualization)

Ac20 / NaOAc
Dehydration
Intermediate: 80-100°C Target:
N-(2,4-difluorophenyl)succinamic acid N-(2,4-difluorophenyl)succinimide

Succinic Anhydride Toluene, Reflux
(C4H403) 1-2 hrs

2,4-Difluoroaniline
(C6H5F2N)

Click to download full resolution via product page

Figure 1: Two-step synthesis pathway involving amidation followed by cyclodehydration.

Detailed Methodology

e Amidation (Step 1):

o

Dissolve Succinic Anhydride (1.0 eq, 1.00 g) in Toluene (10 mL).

[¢]

Add 2,4-Difluoroaniline (1.0 eq, 1.29 g) dropwise.

[¢]

Reflux for 2 hours.[4][5] The intermediate succinamic acid will precipitate upon cooling.

[e]

Filtration: Collect the solid, wash with cold toluene. (Expected Yield: >90%).
e Cyclization (Step 2):

o Suspend the dried succinamic acid intermediate in Acetic Anhydride (3.0 eq).
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o Add Sodium Acetate (anhydrous, 0.5 eq) as a catalyst.
o Heat to 90°C for 1-2 hours until the solution becomes clear (indicating ring closure).

o Quench: Pour the hot mixture onto crushed ice/water (50 mL). The target succinimide will
precipitate as a white solid.

 Purification:
o Filter the crude solid.[4][5]
o Recrystallization: Dissolve in minimum hot Ethanol (or Isopropanol). Cool slowly to 4°C.
o Drying: Vacuum dry at 45°C for 6 hours.

Part 5: Spectral Characterization (Validation)

To validate the identity of the synthesized compound, compare against these expected spectral
signatures.

Nuclear Magnetic Resonance (NMR)[2][7][8]

e 'HNMR (400 MHz, DMSO-de):

o 9 2.85 ppm (s, 4H): Succinimide ring protons (singlet due to symmetry, though often
appears as a tight multiplet).

o 0 7.10 - 7.50 ppm (m, 3H): Aromatic protons. The splitting pattern will be complex due to
'H-1°F and *H-'H coupling.

» H-3 (between Fs): Triplet of doublets (distinctive high-field shift).
» H-5/H-6: Complex multiplet region.
 19F NMR (376 MHz, DMSO-de):

o 0-110to -125 ppm: Two distinct signals corresponding to the 2-F and 4-F substituents.

Infrared Spectroscopy (FT-IR)
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e C=0 Stretch (Imide): Characteristic doublet at 1710 cm~* (symmetric) and 1780 cm™*
(asymmetric). The higher frequency band is weaker but diagnostic of the 5-membered imide
ring.

¢ C-F Stretch: Strong bands in the 1100-1250 cm~1 region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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